molecular formula C30H34FN3O5S2 B607259 Ebopiprant CAS No. 2005486-31-5

Ebopiprant

Numéro de catalogue B607259
Numéro CAS: 2005486-31-5
Poids moléculaire: 599.74
Clé InChI: UUIBKACUTXYSAK-YCVJPRETSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ebopiprant is an investigational, orally active, selective prostaglandin F2α (PGF2α) receptor antagonist . It is being evaluated as a potential treatment for preterm labor by reducing inflammation and uterine contractions . If approved, it has the potential to be a first-in-class innovation for this common and serious condition with no approved therapies for acute treatment of preterm labor in the United States .


Molecular Structure Analysis

The molecular formula of Ebopiprant is C30H34FN3O5S2 . The molecular weight is 599.74 .


Physical And Chemical Properties Analysis

Ebopiprant is a solid compound . It has a solubility of 250 mg/mL in DMSO (ultrasonic) .

Applications De Recherche Scientifique

  • Fevipiprant in Asthma : Fevipiprant, a prostaglandin D2 receptor 2 antagonist, has been studied for its efficacy in patients with persistent eosinophilic asthma. It was found to reduce eosinophilic airway inflammation and was well tolerated in patients with moderate-to-severe asthma (Gonem et al., 2016).

  • Fevipiprant in Reducing Asthma Exacerbations : Another study on Fevipiprant examined its effectiveness in reducing asthma exacerbations in patients with severe asthma. Although the trial showed modest reductions in exacerbation rates, the results were not statistically significant (Brightling et al., 2020).

  • Aripiprazole in Alcoholism Treatment : Aripiprazole, a partial dopamine agonist, has been studied for its potential in treating alcoholism, showing reduced drinking in nontreatment-seeking alcoholics, particularly in those with lower self-control (Voronin et al., 2008).

  • Aripiprazole for Autistic Disorder : The efficacy and safety of aripiprazole in treating irritability in children and adolescents with autistic disorder were evaluated, showing significant improvement in irritability and being generally safe and well tolerated (Owen et al., 2009).

  • Aripiprazole in Substance Abuse : A review of aripiprazole's use in substance abuse disorders, including alcoholism, cocaine, amphetamine, and nicotine use, suggested it as a potential candidate for treatment, though further studies were recommended for conclusive results (Brunetti et al., 2012).

Safety And Hazards

In a study, Ebopiprant was well tolerated and showed early evidence of efficacy in pregnant women with spontaneous preterm labor . The incidence of maternal, fetal, and neonatal adverse events were comparable between subjects in the Ebopiprant group and the placebo group .

Orientations Futures

Ebopiprant is currently under investigation in clinical trials . If approved, it could be a significant advancement in the prevention of preterm birth . Organon has licensed the global development, manufacturing, and commercial rights to Ebopiprant . They plan to work with the scientific and medical communities and regulatory authorities in major markets, including the United States, to advance the clinical development and registration of Ebopiprant .

Propriétés

IUPAC Name

[(3S)-3-(4-fluorophenyl)-3-[[(2S)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34FN3O5S2/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35)/t26-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIBKACUTXYSAK-YCVJPRETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCC(C1=CC=C(C=C1)F)NC(=O)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC[C@@H](C1=CC=C(C=C1)F)NC(=O)[C@H]2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ebopiprant

CAS RN

2005486-31-5
Record name Ebopiprant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2005486315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebopiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EBOPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1AVZ44TEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
14
Citations
R Zhu, XH Wang, BW Wang, X Ouyang, YY You… - International Journal of …, 2023 - mdpi.com
… Therefore, we used Ebopiprant and U0126 to verify that the inhibitory effect of PGF2α on adipogenesis relies on the hyper-activation of ERK phosphorylation by binding to the FPR. First, …
Number of citations: 6 www.mdpi.com
I Pavlidis, SJ Stock - The Journal of Clinical Pharmacology, 2022 - Wiley Online Library
… Ebopiprant or OBE-022 is another FP antagonist with potential in PTB therapeutics. In a mouse model of mifepristoneinduced PTB, the administration of oral ebopiprant … , ebopiprant did …
Number of citations: 1 accp1.onlinelibrary.wiley.com
C Baxter, I Crary, B Coler, L Marcell… - American Journal of …, 2023 - Elsevier
… Only a single trial was found testing a novel tocolytic (OBE022 [Ebopiprant], Organon) designed to delay PTB to allow maternal corticosteroid administration and accelerate fetal lung …
Number of citations: 4 www.sciencedirect.com
S Wray, S Arrowsmith, A Sharp - Annual review of …, 2023 - annualreviews.org
… In a Phase IIa proof-of-concept, randomized, double-blind, placebo-controlled trial (PROLONG), ebopiprant reduced the number of women delivering preterm in 48 h by 55% compared …
Number of citations: 4 www.annualreviews.org
A Philippidis - GEN Edge, 2022 - liebertpub.com
… Ebopiprant, an oral selective prostaglandin F2α receptor antagonist being evaluated as a potential treatment for preterm labor. Ebopiprant is in Phase IIb studies in Europe and Asia, …
Number of citations: 0 www.liebertpub.com
BS Coler, O Shynlova, A Boros-Rausch, S Lye… - Journal of Clinical …, 2021 - mdpi.com
Preterm birth (PTB) remains the leading cause of infant morbidity and mortality. Despite 50 years of research, therapeutic options are limited and many lack clear efficacy. Tocolytic …
Number of citations: 30 www.mdpi.com
BM Arman, NK Binder, N de Alwis… - …, 2023 - rep.bioscientifica.com
In brief Preterm birth is the leading cause of perinatal morbidity and mortality; however, current therapies offer limited efficacy to delay birth and improve neonatal outcomes. This review …
Number of citations: 6 rep.bioscientifica.com
L Riaposova - 2021 - spiral.imperial.ac.uk
Introduction: Preterm birth is a major cause of neonatal morbidity and mortality worldwide. Current management of preterm labour (PTL) focuses on the reduction of myometrial …
Number of citations: 3 spiral.imperial.ac.uk
DC Internacionales - WHO Drug Information: Volume 34, 2021 - books.google.com
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 9 www.google.com
AM Bruno, AE Benson, TD Metz… - American journal of …, 2022 - thieme-connect.com
American Journal of Perinatology Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early …
Number of citations: 5 www.thieme-connect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.